

N-(2-Chlorophenyl)benzamide crystal structure analysis

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Compound of Interest

Compound Name: *N*-(2-Chlorophenyl)benzamide

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An In-depth Technical Guide to the Crystal Structure Analysis of **N-(2-Chlorophenyl)benzamide**

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **N-(2-Chlorophenyl)benzamide**, a member of the benzanilide family. Benzanilides are significant scaffolds in medicinal chemistry and materials science, and a thorough understanding of their solid-state structure is paramount for predicting and controlling their physicochemical properties. This document details the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction (SC-XRD). We delve into the causality behind the experimental protocols, from crystal growth to data refinement, and present a detailed analysis of the molecule's conformation, intermolecular interactions, and crystal packing. This guide is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of crystallographic analysis for molecular design and solid-state characterization.

Introduction: The Significance of Structural Elucidation

N-(2-Chlorophenyl)benzamide (C₁₃H₁₀ClNO) belongs to the benzanilide class of compounds, which are recognized for their diverse biological activities and utility as precursors in complex organic syntheses.^{[1][2]} The precise three-dimensional arrangement of atoms in the solid state

—the crystal structure—governs critical material properties such as solubility, stability, melting point, and bioavailability. For pharmaceutical development, an unstable crystal form (polymorph) can have profound implications for a drug's efficacy and shelf-life. Therefore, the analysis presented herein is not merely an academic exercise but a foundational requirement for any advanced application.

The primary objective of this guide is to provide an authoritative walkthrough of the process used to determine and understand the crystal structure of **N-(2-Chlorophenyl)benzamide**. We will explore not only the final structure but also the rationale behind the techniques used to achieve this definitive characterization.

Synthesis and High-Purity Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit or disrupt the ordered lattice formation required for diffraction-quality single crystals.

Synthesis Protocol: Schotten-Baumann Reaction

N-(2-Chlorophenyl)benzamide is reliably synthesized via the Schotten-Baumann reaction, an acylation of an amine with an acid chloride. The causality here is the high reactivity of the benzoyl chloride electrophile with the nucleophilic 2-chloroaniline.

Step-by-Step Synthesis Protocol:

- **Reactant Preparation:** In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as chloroform (CHCl_3) or dichloromethane (CH_2Cl_2).
- **Acylation:** Add benzoyl chloride (1.0 eq) to the solution dropwise at room temperature. An excess of a non-nucleophilic base like triethylamine or pyridine (1.5 eq) is often added to neutralize the HCl byproduct, driving the reaction to completion.[3]
- **Reaction Monitoring:** Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- **Work-up and Purification:**

- Upon completion, dilute the reaction mixture with CHCl_3 .
- Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO_3 (to remove residual acid), and brine.[4][5]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purity Confirmation: The crude solid is typically purified by recrystallization or column chromatography. The purity of the final compound should be confirmed by determining its melting point and through spectroscopic analysis (^1H NMR, ^{13}C NMR, FT-IR).[3][6]

Crystallization: The Art of Nucleation and Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to facilitate slow, ordered growth from a supersaturated solution, allowing molecules to arrange themselves into a thermodynamically stable, repeating lattice. Rapid precipitation will lead to an amorphous solid or polycrystalline powder, which is unsuitable for SC-XRD.

Protocol for Single Crystal Growth (Slow Evaporation):

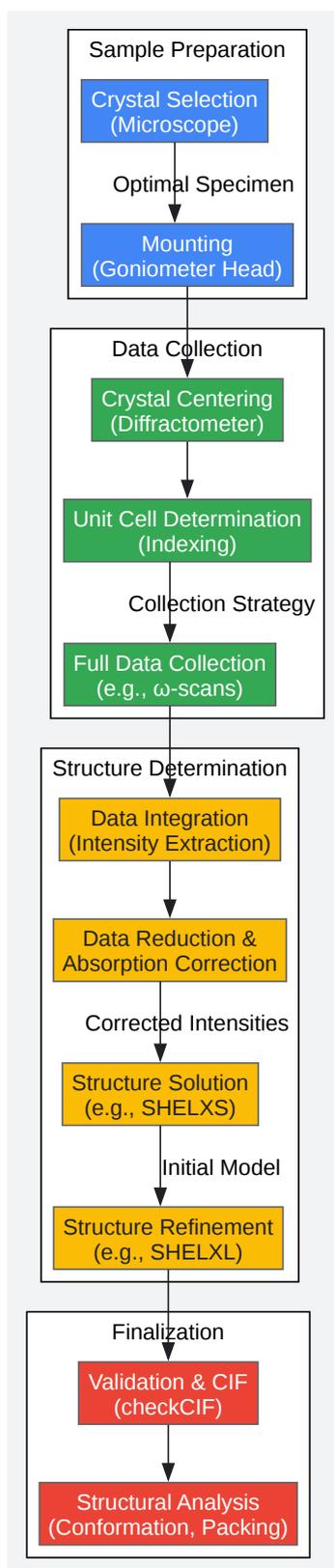
- Solvent Selection: Dissolve the purified **N-(2-Chlorophenyl)benzamide** in a minimal amount of a suitable solvent. Ethanol has proven effective for growing single crystals of this compound and its analogues.[5][6]
- Solution Preparation: Gently warm the solution to ensure the compound is fully dissolved.
- Slow Evaporation: Loosely cover the vial or beaker (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at room temperature.
- Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. Once crystals of sufficient size (typically 0.1–0.5 mm in each dimension) are observed, they can be carefully harvested.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

SC-XRD is the gold standard for determining the atomic arrangement within a crystalline solid. It relies on the principle that a crystal lattice diffracts incident X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.

The SC-XRD Experimental Workflow

The process from selecting a crystal to validating the final structure is a systematic, multi-step workflow. Each step is designed to ensure the collection of high-quality data and the generation of an accurate and reliable structural model.



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Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Experimental Protocol for SC-XRD

- **Crystal Mounting:** A suitable, defect-free crystal is selected under a microscope and mounted on a glass fiber or loop, which is then affixed to a goniometer head.
- **Data Collection:** The goniometer head is placed on the diffractometer. The crystal is cooled under a stream of liquid nitrogen (e.g., at 100-223 K) to minimize thermal vibrations and improve diffraction quality.[4] A modern CCD or CMOS detector is used to collect the diffraction data. Data is typically collected using a series of ω or ϕ scans, where the crystal is rotated in small increments while being irradiated with monochromatic X-rays (e.g., Mo $K\alpha$, $\lambda = 0.71073 \text{ \AA}$ or Cu $K\alpha$, $\lambda = 1.54184 \text{ \AA}$).[1][4]
- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for factors such as Lorentz-polarization and absorption.[4]
- **Structure Solution and Refinement:** Software like SHELXS is used to solve the phase problem and generate an initial electron density map.[4][6] This initial model is then refined using a least-squares method with software like SHELXL.[4][6] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor and Goodness-of-Fit (S).[4][6]

Structural Analysis of N-(2-Chlorophenyl)benzamide

The refined crystallographic data provides a wealth of information about the molecule's geometry and its organization in the solid state.

Molecular Conformation

The asymmetric unit contains one molecule of **N-(2-Chlorophenyl)benzamide**. The central amide linkage ($-\text{CO}-\text{NH}-$) is a key determinant of the overall conformation.

- **Amide Group Planarity:** The amide group is essentially planar. The N—H and C=O bonds adopt a trans conformation, which is typical for secondary amides and energetically favorable.[6]
- **Torsional Angles:** The molecule is not fully planar. The benzoyl and the 2-chlorophenyl rings are twisted relative to the central amide plane. The dihedral angle between the two aromatic

rings is a critical conformational parameter. In related structures, this angle can vary significantly, for example, being around 7.4° in one derivative and 61.0° in a polymorph of another.[5][6] This twist minimizes steric hindrance between the rings.

- **Substituent Orientation:** A notable feature is the conformation of the N—H bond relative to the ortho-chloro group on the aniline ring, which is observed to be syn.[6] This conformation may be influenced by intramolecular interactions or crystal packing forces.

Caption: Molecular structure of **N-(2-Chlorophenyl)benzamide** with key atom groups.

Crystallographic Data Summary

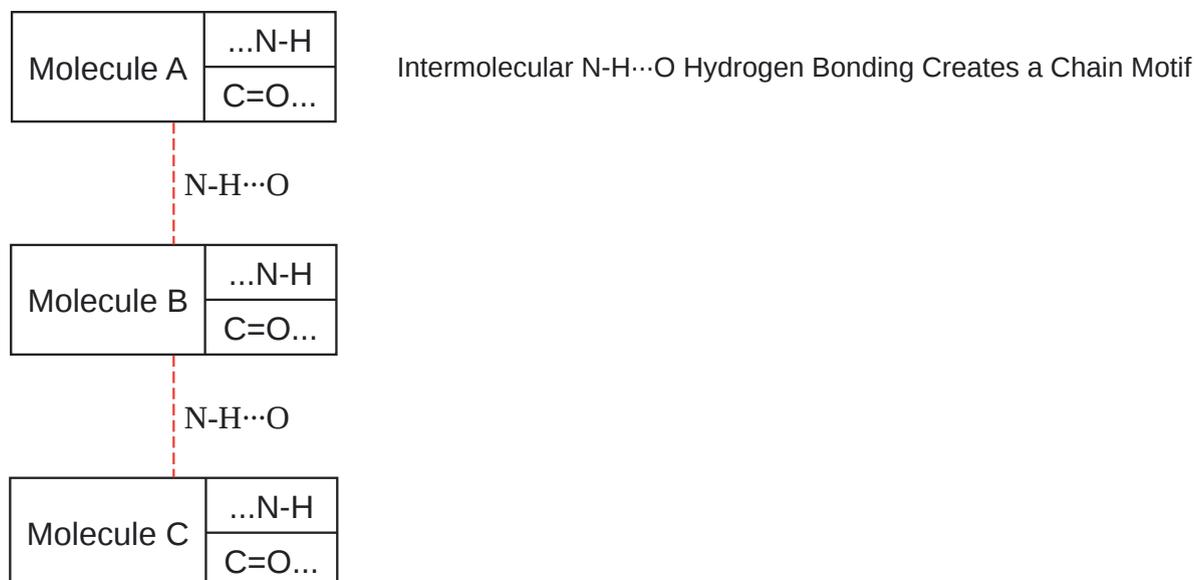
The following table summarizes representative crystallographic data for a benzanilide derivative, illustrating the key parameters obtained from a typical SC-XRD experiment.

Parameter	Value (Example for a related structure[4])
Chemical Formula	C ₁₃ H ₉ Cl ₂ NO
Formula Weight (Mr)	266.13
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.7913 (14)
b (Å)	4.8078 (6)
c (Å)	23.570 (3)
β (°)	97.718 (3)
Volume (V) (Å ³)	1211.8 (3)
Z (Molecules per unit cell)	4
Density (calculated) (Mg m ⁻³)	1.458
Absorption Coefficient (μ) (mm ⁻¹)	0.52
F(000)	544
Temperature (K)	223 (1)
Reflections Collected / Unique	14924 / 3527
R _{int}	0.042
R[F ² > 2σ(F ²)]	0.051
wR(F ²) (all data)	0.154
Goodness-of-fit (S)	1.00

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing is primarily directed by intermolecular hydrogen bonds.

- **N—H···O Hydrogen Bonds:** The most significant interaction is the hydrogen bond between the amide nitrogen (N-H, the donor) and the carbonyl oxygen (C=O, the acceptor) of an adjacent molecule. This interaction links the molecules into infinite chains.[4][6][7]
- **Chain Motifs:** In graph-set notation, this common head-to-tail arrangement is often described as a C(4) chain.[5]
- **Weak Interactions:** The crystal structure is further stabilized by weaker C—H···O or C—H···Cl interactions, which connect these primary chains into a robust three-dimensional architecture.[4] No significant π – π stacking interactions are typically observed in the packing of these chlorinated benzanilides.[4]



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Caption: Diagram of the primary N-H···O hydrogen bonding motif in benzanilides.

Conclusion and Outlook

This guide has provided a detailed, multi-faceted analysis of the crystal structure of **N-(2-Chlorophenyl)benzamide**. Through a combination of robust synthesis, careful crystallization, and high-resolution single-crystal X-ray diffraction, we have elucidated its precise molecular conformation and supramolecular assembly. The structure is characterized by a trans-amide

linkage, a significant twist between the two aromatic rings, and a crystal packing dominated by strong N—H···O hydrogen bonds that form infinite one-dimensional chains.

This fundamental structural knowledge is indispensable. For drug development professionals, it provides the basis for understanding polymorphism and predicting the solid-state properties crucial for formulation. For materials scientists, it offers insights into how intermolecular forces can be harnessed to design materials with desired topologies and properties. The protocols and analytical logic presented herein serve as a validated framework for the structural characterization of other novel benzanilides and related molecular systems.

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